molecular formula C3H4ClN3O4 B7889346 (2-Chloro-2-nitroacetyl)urea

(2-Chloro-2-nitroacetyl)urea

Cat. No.: B7889346
M. Wt: 181.53 g/mol
InChI Key: SCADSDMPZKQMOV-UHFFFAOYSA-N
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Description

(2-Chloro-2-nitroacetyl)urea is a synthetic urea derivative characterized by a chloro-nitroacetyl functional group attached to the urea backbone. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name

N-carbamoyl-2-chloro-2-nitroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O4/c4-1(7(10)11)2(8)6-3(5)9/h1H,(H3,5,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCADSDMPZKQMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC(=O)N)([N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-2-nitroacetyl)urea typically involves the reaction of chloroacetyl chloride with urea in the presence of a base. The reaction proceeds as follows:

  • Chloroacetyl chloride is added dropwise to a solution of urea in an appropriate solvent, such as dichloromethane.
  • A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors to mix chloroacetyl chloride and urea.
  • Employing continuous stirring and temperature control to ensure complete reaction.
  • Utilizing industrial filtration and purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-2-nitroacetyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield urea and other by-products.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Reduction Reactions: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Reduction Reactions: Amino derivatives of the original compound.

    Hydrolysis: Urea and other by-products depending on the reaction conditions.

Scientific Research Applications

(2-Chloro-2-nitroacetyl)urea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-2-nitroacetyl)urea involves its interaction with biological molecules. The chloro and nitro groups can participate in various biochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (2-Chloro-2-nitroacetyl)urea and related compounds:

Compound Name Substituents/Modifications Key Functional Groups Applications/Notes Reference
3-(2-Chloro-2-nitroacetyl)-1-[(morpholin-4-yl)carbonyl]urea Morpholinyl carbonyl group added to urea core Nitro, chloro, morpholine Discontinued commercial product; potential use in heterocyclic synthesis
1-Allyl-3-(2-chloroacetyl)urea Allyl group attached to urea core Chloroacetyl, allyl Listed in safety data sheets (SDS); hazardous upon inhalation
Urea Unmodified urea structure Amide, amine Agricultural fertilizer (e.g., AS fertilizer blends)

Reactivity and Stability

  • Electrophilic Reactivity : The nitro group in this compound likely enhances electrophilicity compared to unmodified urea or 1-allyl derivatives. This could render it more reactive in nucleophilic substitution reactions.
  • Stability : The presence of both nitro and chloro groups may reduce stability under basic or aqueous conditions compared to simpler urea derivatives like 1-allyl-3-(2-chloroacetyl)urea, which lacks the nitro moiety .

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